molecular formula C8H4BrF4NO2 B1383598 N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1881291-06-0

N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1383598
CAS No.: 1881291-06-0
M. Wt: 302.02 g/mol
InChI Key: GJIYNLSVXJBQJW-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a chemical compound . Unfortunately, the specific description of “N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide” is not available in the sources I have access to.


Synthesis Analysis

The synthesis process for “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is not detailed in the available sources .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is available , but the specific molecular structure of “this compound” is not provided in the sources I have access to.


Chemical Reactions Analysis

The chemical reactions involving “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” are not detailed in the available sources .


Physical And Chemical Properties Analysis

Some physical and chemical properties of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” are available , including its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Antibacterial Agent Synthesis

N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide and its derivatives have been explored for their potential as antibacterial agents. A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted amino-1,2,4-triazines from aryl-amination of related compounds, showing significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Electrophilic Fluorinating Agent

The compound has been used as a precursor for electrophilic fluorinating agents. Banks et al. (1996) reported on a perfluoro-[N-(4-pyridyl)acetamide] that fluorinates various substrates under mild conditions. This study highlights the utility of related compounds in fluorination reactions (Banks et al., 1996).

Radiotracer Synthesis

In the field of radiopharmaceuticals, derivatives of this compound are utilized in synthesizing radiotracers for Positron Emission Tomography (PET). Kuhnast et al. (2004) developed a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, which assists in the design and development of oligonucleotide-based radiopharmaceuticals for PET (Kuhnast et al., 2004).

Herbicidal Applications

Wu et al. (2011) synthesized derivatives showing potential as herbicides. The study involved designing and testing compounds for herbicidal activities against dicotyledonous weeds, with some showing significant effectiveness at both pre-emergence and post-emergence stages (Wu et al., 2011).

Chiral Stationary Phases

Chankvetadze et al. (1997) explored the use of related compounds as chiral stationary phases for high-performance liquid chromatography (HPLC), demonstrating their capability in resolving chiral drugs and racemates (Chankvetadze et al., 1997).

Mechanism of Action

The mechanism of action of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is not detailed in the available sources .

Safety and Hazards

Information on the safety, risk, hazard, and MSDS of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is available .

Properties

IUPAC Name

N-(5-bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-3-1-4(6(10)5(15)2-3)14-7(16)8(11,12)13/h1-2,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYNLSVXJBQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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